molecular formula C5H11NO2 B568934 (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran CAS No. 1240390-32-2

(3S,4S)-3-Amino-4-hydroxy-tetrahydropyran

Cat. No.: B568934
CAS No.: 1240390-32-2
M. Wt: 117.148
InChI Key: KUCSFTQJADYIQH-WHFBIAKZSA-N
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Description

“(3S,4S)-3-Amino-4-hydroxy-tetrahydropyran” is a chemical compound with the molecular formula C5H11NO2 . It is also known as "(3S,4S)-3-Aminotetrahydro-2H-pyran-4-ol" . The compound is a solid at room temperature and should be stored in a refrigerator .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a six-membered ring with an amino group and a hydroxyl group attached . The compound has a molecular weight of 117.15 g/mol .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 117.15 g/mol . The compound is stable under normal conditions but should be stored in a refrigerator .

Scientific Research Applications

  • Cleavage Products Study : A study on the mass-spectrometric analysis of cleavage products of 3,4-epoxytetrahydropyrans by amines indicates the formation of structural isomers like 4-amino-3-hydroxy-and 3-amino-4-hydroxytetrahydropyran, highlighting their potential in chemical analysis and synthesis (Vul'fson et al., 1971).

  • Diastereoselective Synthesis : Research on the diastereoselective synthesis of tetrahydropyranones from 3-bromobut-3-en-1-ols and aldehydes demonstrates their use in creating compounds with potential anticancer properties, showcasing the compound's relevance in medicinal chemistry (Bora et al., 2023).

  • Biomolecule Cross-Linking Models : A study involving the reaction of glutaraldehyde with anilines to produce tetrahydropyrans serves as a model for biomolecule cross-linking, highlighting its importance in understanding DNA and protein interactions (Henderson et al., 2004).

  • Drug Discovery Scaffolds : The synthesis of functionalized tetrahydropyran scaffolds for use in library synthesis in drug discovery indicates the compound's versatility in creating diverse pharmacologically active structures (Nortcliffe et al., 2017).

  • Model Compounds for Carbohydrate-Peptide Linkages : Research on tetrahydropyranyl derivatives of glycine, serine, and urea offers insights into the stability of carbohydrate-peptide linkages, which is crucial in the study of mucoproteins (Amir et al., 1961).

  • Catalyst in Green Synthesis : The use of 2-amino glucose (a variant of the tetrahydropyran structure) in the synthesis of magnetically recoverable nanocatalysts for the green synthesis of novel compounds underlines its application in environmentally friendly chemical processes (Aghazadeh & Nikpassand, 2019).

  • Natural Product Synthesis Inspiration : Research on pyranone natural products inspires new approaches and strategies in chemical synthesis, with tetrahydropyrans being key components in bioactive marine natural products and medicinal compounds (McDonald & Scheidt, 2015).

  • Protecting-Group-Free Synthesis : A study on the synthesis of 4-hydroxy-2,6-cis-tetrahydropyrans explores efficient methods for creating complex structures without the need for protecting groups, useful in organic synthesis (Lee et al., 2009).

  • Rotameric Preferences Analysis : Investigation into the rotameric preferences of tetrahydropyrans contributes to a deeper understanding of their structural behavior and potential applications in designing new molecules (Booth et al., 1990).

  • Imino and Amino Sugars Synthesis : Research on the stereospecific cyclization strategies for α,ε-dihydroxy-β-amino esters leading to imino and amino sugars highlights the compound's role in synthesizing biologically significant sugars (Davies et al., 2014).

Safety and Hazards

“(3S,4S)-3-Amino-4-hydroxy-tetrahydropyran” is classified as an irritant . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Properties

IUPAC Name

(3S,4S)-3-aminooxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCSFTQJADYIQH-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]([C@H]1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240390-32-2, 1309081-45-5
Record name (3S,4S)-3-Aminotetrahydro-2H-pyran-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240390-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name threo-Pentitol, 2-amino-1,5-anhydro-2,4-dideoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309081-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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